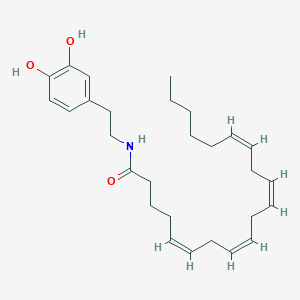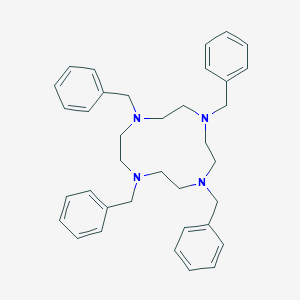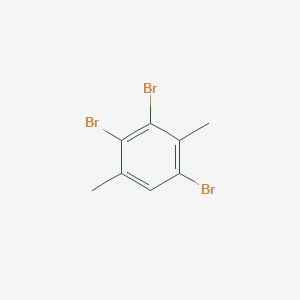
1,2-Oxazol-5(4H)-one
Vue d'ensemble
Description
1,2-Oxazol-5(4H)-one: is a heterocyclic organic compound containing an oxazole ring fused with a lactone This compound is of significant interest in organic chemistry due to its unique structural features and reactivity
Applications De Recherche Scientifique
1,2-Oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as acivicin and Sulfafurazole , have been found to target enzymes like gamma-glutamyl transferase and have antibiotic activity against a wide range of Gram-negative and Gram-positive organisms .
Mode of Action
Acivicin, a compound with a similar structure, interferes with glutamate metabolism and inhibits glutamate-dependent synthesis of enzymes . Sulfafurazole, another similar compound, possesses antibiotic activity, indicating that it likely interacts with bacterial proteins or enzymes to inhibit their function .
Biochemical Pathways
Acivicin, a structurally similar compound, interferes with glutamate metabolism , which is a critical pathway in both prokaryotic and eukaryotic cells.
Result of Action
For instance, Acivicin has been found to inhibit the growth of human pancreatic carcinoma cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,2-Oxazol-5(4H)-one can be synthesized through various methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of amino acids with carbonyl compounds under acidic or basic conditions can lead to the formation of the oxazole ring. Another method involves the use of nitrile oxides, which react with alkenes or alkynes to form the oxazole ring.
Industrial Production Methods:
In industrial settings, the production of this compound often involves the use of efficient catalytic processes. These processes may include the use of metal catalysts or organocatalysts to facilitate the cyclization reactions. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
1,2-Oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of oxazolidinones.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines can be used under appropriate conditions.
Major Products:
Oxidation: Oxazole-5-carboxylic acid derivatives.
Reduction: Oxazolidinones.
Substitution: Various substituted oxazoles depending on the reagents used.
Comparaison Avec Des Composés Similaires
Oxazole: A simpler structure without the lactone moiety.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with a different arrangement.
Oxazolidinone: A reduced form of oxazole with a saturated ring.
Uniqueness:
1,2-Oxazol-5(4H)-one is unique due to the presence of both the oxazole ring and the lactone moiety. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The lactone moiety enhances its ability to participate in nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis.
Propriétés
IUPAC Name |
4H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-1-2-4-6-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWUTXXJFOIVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579129 | |
| Record name | 1,2-Oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-48-6 | |
| Record name | 5(4H)-Isoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1,2-oxazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isoxazol-5(4H)-one?
A1: The molecular formula of Isoxazol-5(4H)-one is C3H3NO2, and its molecular weight is 85.06 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Isoxazol-5(4H)-one derivatives?
A2: Researchers often employ a combination of spectroscopic methods to characterize Isoxazol-5(4H)-one derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide valuable information about the compound's structure, proton and carbon environments, and stereochemistry. []
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretching vibrations. [, , ]
- Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation patterns, aiding in structural elucidation. [, ]
- X-ray Crystallography: Provides detailed three-dimensional structural information for crystalline derivatives, revealing bond lengths, angles, and conformation. [, , ]
Q3: Can you elaborate on the unique structural features of 4-Methyleneisoxazolones?
A3: 4-Methyleneisoxazolones exhibit highly twisted C=C double bonds, with dihedral angles ranging from 26° to 90°, as confirmed by X-ray crystallography. [] This twisting is attributed to steric hindrance from substituents on the methylene group, leading to reduced π-bond character and even single bond characteristics in some cases.
Q4: What are the common synthetic approaches to Isoxazol-5(4H)-ones?
A4: One of the most prevalent methods is the one-pot, three-component cyclocondensation reaction involving:
- Acids: Sulfuric acid [], salicylic acid [], succinic acid [], sulfanilic acid [], pyridinium p-toluenesulfonate []
- Bases: Sodium acetate [], sodium silicate [, ], sodium sulfide [], sodium ascorbate [], sodium tetraborate []
- Ionic Liquids: [2-aemim]im [], choline chloride: zinc(II) chloride deep eutectic solvent []
- Heterogeneous Catalysts: Modified dealuminated mesolite [], sulfated tin oxide [], 6-methylguanamine-supported CoFe2O4 [], DOWEX®50WX4 [], Dowex1-x8OH []
Q5: How do reaction conditions impact the synthesis of Isoxazol-5(4H)-ones?
A5: The choice of catalyst, solvent, temperature, and reaction time significantly influences yield, purity, and isomeric distribution of the final product. Recent research focuses on developing greener, more sustainable synthetic routes using:
- Water as a Solvent: Replacing traditional organic solvents with water offers environmental benefits and cost-effectiveness. [, , , , , , ]
- Mild Reaction Conditions: Room temperature synthesis or microwave irradiation can accelerate reactions and enhance yields while minimizing energy consumption. [, , , ]
- Reusable Catalysts: Employing recyclable catalysts, such as solid-supported reagents or ionic liquids, minimizes waste generation and promotes sustainability. [, , , ]
Q6: What are some key reactions that Isoxazol-5(4H)-ones can undergo?
A6: Isoxazol-5(4H)-ones are versatile synthetic intermediates capable of participating in diverse reactions:
- Ring Transformations: Can undergo ring contraction to form 2H-azirines via iridium-catalyzed decarboxylation. []
- Cycloadditions: React with alkynes to produce various heterocycles, including pyrroles. [, ]
- Michael Additions: The nucleophilic carbon at the 4-position readily undergoes Michael addition with nitroalkenes, leading to pyrrolidin-2-one derivatives upon subsequent reduction and cyclization. []
- Aza-Wittig Reactions: Can be converted to 2-azabuta-1,3-dienes or pyrroles through palladium-catalyzed decarboxylative condensation with aldehydes. []
- Mannich Reactions: Can be employed as nucleophiles in organocatalytic asymmetric Mannich reactions with isatin-derived ketimines, yielding chiral 3-aminooxindoles. []
Q7: What are the reported biological activities of Isoxazol-5(4H)-one derivatives?
A7: Isoxazol-5(4H)-ones exhibit a diverse range of biological activities:
- Antibacterial: Demonstrated activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antimicrobial drug development. [, ]
- Antifungal: Several derivatives have shown promising antifungal activity against various fungal strains, including Candida species. [, ]
- Anti-inflammatory: Possess anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions. [, , ]
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Isoxazol-5(4H)-ones have emerged as potent inhibitors of PTP1B, a therapeutic target for type 2 diabetes and obesity. []
Q8: What is the significance of the isoxazole ring in drug discovery?
A8: The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently found in various bioactive natural products and pharmaceuticals. Its presence can enhance a molecule's:
Q9: Can you provide examples of how structural modifications influence the biological activity of Isoxazol-5(4H)-ones?
A9: Research highlights the profound impact of structural modifications on the biological activity of Isoxazol-5(4H)-ones:
- Substituent Effects: The type, size, and position of substituents on the isoxazole ring, particularly at the 3- and 4-positions, significantly affect potency, selectivity, and pharmacokinetic properties. []
- Stereochemistry: The presence of stereocenters in Isoxazol-5(4H)-one derivatives can lead to distinct biological profiles for different stereoisomers, emphasizing the importance of stereoselective synthesis. [, ]
- Introduction of Pharmacophores: Incorporating additional pharmacophores or functional groups can modulate target specificity, improve binding affinity, and optimize pharmacological properties. []
Q10: How are Isoxazol-5(4H)-one derivatives studied for their biological activity?
A10: Researchers utilize a combination of in vitro and in vivo models to investigate the biological effects of Isoxazol-5(4H)-one derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B173372.png)

![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)
![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)
![Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B173383.png)
![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)
![2-Butenal, 2-methyl-4-[3a,4,5,7-tetrahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-, [1R-[1alpha,1(Z),3abeta,5alpha,14aS*]]-](/img/structure/B173392.png)



![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)

